2-(Dimethylaminosulfamoyl)phenol
Description
2-(Dimethylaminosulfamoyl)phenol is a phenolic derivative characterized by a sulfamoyl group substituted with a dimethylamino moiety at the ortho position of the phenol ring. The sulfamoyl group (-SO₂-NR₂) introduces strong electron-withdrawing and hydrogen-bonding capabilities, which influence the compound’s acidity, solubility, and reactivity.
Properties
Molecular Formula |
C8H12N2O3S |
|---|---|
Molecular Weight |
216.26 g/mol |
IUPAC Name |
2-hydroxy-N',N'-dimethylbenzenesulfonohydrazide |
InChI |
InChI=1S/C8H12N2O3S/c1-10(2)9-14(12,13)8-6-4-3-5-7(8)11/h3-6,9,11H,1-2H3 |
InChI Key |
PZQQDZSCHFFHQN-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)NS(=O)(=O)C1=CC=CC=C1O |
Origin of Product |
United States |
Comparison with Similar Compounds
4-(Dimethylamino)phenol
- Structure: A para-substituted phenol with a dimethylamino group (-N(CH₃)₂) instead of a sulfamoyl moiety.
- Key Differences: Acidity: The sulfamoyl group in 2-(dimethylaminosulfamoyl)phenol enhances acidity (pKa ~6–8) compared to 4-(dimethylamino)phenol (pKa ~10–12) due to the electron-withdrawing nature of the -SO₂- group . Solubility: The sulfamoyl group improves water solubility, whereas 4-(dimethylamino)phenol is more lipophilic. Applications: 4-(Dimethylamino)phenol is used in dye synthesis and as a corrosion inhibitor, while sulfamoyl derivatives are often explored for medicinal applications (e.g., enzyme inhibition) .
(E)-2-{[2-(2-Hydroxyethylamino)ethyl-imino]methyl}phenol
- Structure: A phenol with an imino-methyl-hydroxyethylamino side chain.
- Key Differences: Hydrogen Bonding: Both compounds exhibit intramolecular hydrogen bonding, but this compound’s -SO₂-NH- group forms stronger, directional interactions compared to the imino and hydroxyl interactions in the (E)-configured compound . Crystallinity: The sulfamoyl derivative may form more rigid crystal lattices due to stronger hydrogen bonds, whereas the imino compound adopts layered hydrogen-bonded structures in the solid state .
2-({(3-Chlorophenyl)imino}methyl)-4-nitrophenol
- Structure: A nitro- and imino-substituted phenol with a chloroaryl group.
- Key Differences: Electronic Effects: The nitro group (-NO₂) in this compound is a stronger electron-withdrawing group than the sulfamoyl, leading to higher acidity (pKa ~4–5). Biological Activity: Nitrophenol derivatives are studied for antimicrobial and antipsychotic properties, whereas sulfamoyl phenols may target enzymes like carbonic anhydrase or proteases .
Phenol Esters (e.g., 4-Acetoxy-3-methoxybenzaldehyde)
- Structure: Phenolic esters with acetyl or aryloxy groups.
- Key Differences :
- Reactivity : Esters undergo hydrolysis under acidic/basic conditions, while sulfamoyl groups are more stable but susceptible to nucleophilic attack at the sulfur atom.
- Applications : Esters are used as flavoring agents (e.g., acetovanillin) or protecting groups, whereas sulfamoyl derivatives are tailored for drug design due to their bioisosteric properties .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Sulfamoyl vs. Amino Groups: The sulfamoyl group in this compound enhances bioactivity in enzyme inhibition compared to dimethylamino-substituted analogs, as seen in studies on related antipsychotic phenols .
- Crystallographic Insights: Hydrogen-bonding patterns in sulfamoyl phenols resemble those in imino-phenol derivatives but with greater directionality, enabling predictable solid-state architectures .
- Stability: Sulfamoyl derivatives exhibit superior hydrolytic stability compared to phenolic esters, making them suitable for prolonged biological activity .
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